molecular formula C18H18F2N2O5S B10966799 2-(2,4-difluorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(2,4-difluorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B10966799
M. Wt: 412.4 g/mol
InChI Key: NZUDMUJOGUPRSR-UHFFFAOYSA-N
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Description

2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE is a synthetic organic compound characterized by the presence of difluorophenoxy and morpholinylsulfonyl groups

Preparation Methods

The synthesis of 2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including nucleophilic substitution and catalytic reduction. One common synthetic route starts with the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include hydrazine, Pd/C, and potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The difluorophenoxy and morpholinylsulfonyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE include:

The uniqueness of 2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18F2N2O5S

Molecular Weight

412.4 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C18H18F2N2O5S/c19-13-1-6-17(16(20)11-13)27-12-18(23)21-14-2-4-15(5-3-14)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)

InChI Key

NZUDMUJOGUPRSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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